4-(4-Chlorophenyl)-4-oxobut-2-enal
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Overview
Description
4-(4-Chlorophenyl)-4-oxobut-2-enal is an organic compound characterized by the presence of a chlorophenyl group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-oxobut-2-enal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the product being isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as column chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-oxobut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(4-Chlorophenyl)-4-oxobut-2-enal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-oxobut-2-enal involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is often achieved through the formation of covalent bonds with active site residues or by altering the enzyme’s conformation. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl azide
- 4-Chlorophenyl isocyanate
- Bis(4-chlorophenyl) sulfone
- 4-Chlorophenol
- 4-Chlorothiophenol
Uniqueness
4-(4-Chlorophenyl)-4-oxobut-2-enal is unique due to its specific structural features, which confer distinct reactivity and biological activity. Unlike other similar compounds, it possesses a conjugated enone system that allows for diverse chemical transformations and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4-(4-Chlorophenyl)-4-oxobut-2-enal, also known as a derivative of 4-oxobut-2-enal, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of chemicals known for their diverse therapeutic effects, including anticancer, antibacterial, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula for this compound is C11H8ClO2. The presence of the chlorophenyl group is significant as it influences the compound's biological interactions.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (KG-1) cells.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | Apoptosis Induction (%) | Reference |
---|---|---|---|
3-Cl-AHPC | MCF-7 | 70% | |
ST1926 | KG-1 | 96% | |
4-(4-Chlorophenyl) | MDA-MB-231 | 30% |
The compound's ability to induce apoptosis is linked to its interaction with cellular pathways that regulate cell survival and death.
Antibacterial Activity
The antibacterial properties of compounds related to this compound have been documented. These compounds have demonstrated moderate to strong activity against various bacterial strains.
Table 2: Antibacterial Activity
Compound | Bacterial Strain | Activity Level | Reference |
---|---|---|---|
Compound A | Salmonella typhi | Strong | |
Compound B | Bacillus subtilis | Moderate |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Enzyme Inhibition
In addition to its anticancer and antibacterial activities, this compound has been evaluated for its enzyme inhibitory effects. Notably, it has shown strong inhibition against acetylcholinesterase (AChE) and urease.
Table 3: Enzyme Inhibition Studies
This inhibition is crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
Case Studies
Several case studies have explored the efficacy of compounds derived from or related to this compound. In one study, a series of synthesized derivatives were tested for their biological activity, revealing promising results in both anticancer and antibacterial assays. The study highlighted the importance of structural modifications in enhancing biological activity.
Properties
CAS No. |
653599-68-9 |
---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-oxobut-2-enal |
InChI |
InChI=1S/C10H7ClO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h1-7H |
InChI Key |
UILZUDKLGWYDCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC=O)Cl |
Origin of Product |
United States |
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